molecular formula C14H9NO3 B1669015 1-Amino-4-hydroxyanthraquinone CAS No. 116-85-8

1-Amino-4-hydroxyanthraquinone

Cat. No.: B1669015
CAS No.: 116-85-8
M. Wt: 239.23 g/mol
InChI Key: AQXYVFBSOOBBQV-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an amino group at the first position and a hydroxyl group at the fourth position on the anthraquinone backbone. This compound is known for its vibrant color and is widely used as a dye intermediate. It exhibits keto-enol and amino-imine tautomerism, which contributes to its unique chemical properties .

Mechanism of Action

Target of Action

1-Amino-4-hydroxyanthraquinone (AHAQ) is a derivative of anthraquinone, a class of compounds known for their wide applications . The primary targets of AHAQ are DNA and the cationic surfactant cetyltrimethylammoniumbromide (CTAB) . The compound interacts with these targets through electron transfer reactions .

Mode of Action

AHAQ interacts with its targets through hydrophobic interaction and electron transfer . It binds to CTAB micelles, which is observed through voltammetric and absorption studies . The compound’s medicinal behavior is a result of electron transfer reactions with DNA .

Biochemical Pathways

It is known that the compound exhibits keto-enol and amino-imine tautomerism . This results in equilibrium mixtures of tautomers and conformers containing various forms of anthraquinones .

Pharmacokinetics

The solubility of ahaq in binary solvents (ethanol–water combinations) has been determined . This information is crucial for understanding the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of AHAQ’s action are primarily due to its interactions with DNA and CTAB . These interactions lead to changes in the absorption spectra of the compound , which can be used as a fluorescent indicator .

Action Environment

The action of AHAQ can be influenced by environmental factors. For instance, the polarity index of the media was assessed and associated with the electrochemical parameters . Additionally, the compound’s interactions with deep eutectic solvents (DESs) and polyester textiles (PETF) have been studied .

Preparation Methods

1-Amino-4-hydroxyanthraquinone can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with p-aminophenol. Another method includes the nitration of 1-hydroxyanthraquinone followed by the reduction of the nitro group. Additionally, it can be prepared by treating leucoquinizarin with ammonia followed by oxidation . Industrial production often employs high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method, which ensures a high yield and efficient conversion .

Chemical Reactions Analysis

1-Amino-4-hydroxyanthraquinone undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-Amino-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its tautomerism and versatile reactivity, which make it a valuable compound in various fields.

Properties

IUPAC Name

1-amino-4-hydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H,15H2
Source PubChem
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InChI Key

AQXYVFBSOOBBQV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9NO3
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DSSTOX Substance ID

DTXSID1059440
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-
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Molecular Weight

239.23 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1-Amino-4-hydroxy-9,10-anthracenedione
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CAS No.

116-85-8
Record name 1-Amino-4-hydroxyanthraquinone
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Record name 1-AMINO-4-HYDROXYANTHRAQUINONE
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Record name 1-amino-4-hydroxyanthraquinone
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Synthesis routes and methods I

Procedure details

70 ml of water, 26.5 g of 1,4-dihydroxyanthraquinone, 1.2 g of hydroxyacetone, 80 g of 25% strength by weight aqueous ammonia solution and 20 g of 50% strength by weight sodium hydroxide solution were introduced into a pressure-resistant apparatus. The apparatus was then sealed pressure-tight and its contents were heated to 100° C., giving rise to an autogenous pressure of 2.7 bar. The reaction mixture was held under these conditions for 3 h, then cooled down and depressurized. The precipitate found was filtered off with suction, washed salt-free with water and dried to leave 15.8 g of 1-amino-4-hydroxyanthraquinone (purity according to GC: 71.1%).
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1.2 g
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Synthesis routes and methods II

Procedure details

CH-A-640 873 describes the reaction of 1,4-dihydroxyanthraquinone with ammonia in aqueous phase to form 1-amino-4-hydroxyanthraquinone.
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Synthesis routes and methods III

Procedure details

79.5 g of 1,4-dihydroxyanthraquinone, 210 ml of water, 5.6 g of sodium dithionite, 60 g of 50% strength by weight sodium hydroxide solution and 240 g of 25% strength by weight ammonia solution were introduced into a pressure-resistant apparatus. The apparatus was then sealed pressure-tight and its contents were heated to 100° C., giving rise to an autogenous pressure of 2.5 bar. The reaction mixture was held under these conditions for 3 h, then cooled down and depressurized. The precipitate found was filtered off with suction, washed salt-free with water and dried to leave 74.9 g of 1-amino-4-hydroxyanthraquinone (purity according to GC: 90.7%).
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79.5 g
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Synthesis routes and methods IV

Procedure details

127 parts of 1-nitroanthraquinone are suspended at room temperature in 1000 parts of dimethyl formamide. To this suspension are then added 35 parts of sodium azide. The reaction mixture is then stirred for 8 hours at room temperature and, after addition of 1000 parts of a mixture of ice and water, filtered. The filter cake is washed with water and the moist product (28% paste) is added in the course of 2 hours to 1000 parts of conc. sulfuric acid, taking care that the temperature does not rise above 85° C. The suspension is then heated to 95° C., stirred for 3 hours at 95°-100° C. and, after the dropwise addition of 400 parts of ice-water, filtered hot. The filtrate is then poured into 4000 parts of ice-water and filtered. The filter cake is washed neutral with water, affording 100 parts of 1-amino-4-hydroxyanthraquinone.
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Synthesis routes and methods V

Procedure details

1-Amino-4-hydroxyanthraquinone-2-carboxylic acid (31.1 grams, 0.11 mole) was dissolved in 2000 ml. of water and 50 ml. of 10 M sodium hydroxide solution. The mixture was heated on a steam bath to 90°-100° C., and 40 g (0.23 mole) sodium hydro ulfite was added. Heating was continued with stirring for 2 hours, after which the mixture was cooled to room temperature. The resulting solid was collected by filtration and washed with water until the filtrate was neutral. The solid was dried at 80° C. to give 26.2 g (75% yield) of 1-amino-4-hydroxyanthraquinone. The Thin Layer Chromatogram of the crude product showed the presence of a small amount of impurity.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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